molecular formula C25H29NO10 B12837473 [(2S,3S,4aS,5S,8S,8aR)-5-benzyl-8-hydroxy-2,3-dimethoxy-2,3-dimethyl-4a,7,8,8a-tetrahydropyrano[3,4-b][1,4]dioxin-5-yl] 4-nitrobenzoate

[(2S,3S,4aS,5S,8S,8aR)-5-benzyl-8-hydroxy-2,3-dimethoxy-2,3-dimethyl-4a,7,8,8a-tetrahydropyrano[3,4-b][1,4]dioxin-5-yl] 4-nitrobenzoate

Cat. No.: B12837473
M. Wt: 503.5 g/mol
InChI Key: RPGIZFHHZAZZEE-QWFXAVINSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2,3-O-[(1S,2S)-1,2-Dimethoxy-1,2-dimethyl-1,2-ethanediyl]-4-nitrobenzoyl-a-L-xylopyranoside: is a complex organic compound with the molecular formula C25H29NO10 and a molecular weight of 503.50 g/mol . This compound is characterized by its unique structure, which includes a benzyl group, a nitrobenzoyl group, and a xylopyranoside moiety. It is primarily used in biochemical research, particularly in the field of proteomics .

Preparation Methods

The synthesis of Benzyl 2,3-O-[(1S,2S)-1,2-Dimethoxy-1,2-dimethyl-1,2-ethanediyl]-4-nitrobenzoyl-a-L-xylopyranoside involves several steps. One of the common synthetic routes includes the following steps :

    Starting Materials: The synthesis begins with (2S,3S,4aS,5R,8R,8aR)-5-(benzyloxy)-2,3-dimethoxy-2,3-dimethylhexahydro-2H-pyrano[4,3-b][1,4]dioxin-8-ol, triphenylphosphine, and 4-nitrobenzoic acid.

    Reaction Conditions: These starting materials are mixed in tetrahydrofuran (THF) under a nitrogen atmosphere and heated to 40°C. Diisopropylazodicarboxylate is added dropwise to the mixture.

    Purification: The reaction mixture is then purified using standard chromatographic techniques to obtain the final product.

Chemical Reactions Analysis

Benzyl 2,3-O-[(1S,2S)-1,2-Dimethoxy-1,2-dimethyl-1,2-ethanediyl]-4-nitrobenzoyl-a-L-xylopyranoside undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The nitro group in the compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Benzyl 2,3-O-[(1S,2S)-1,2-Dimethoxy-1,2-dimethyl-1,2-ethanediyl]-4-nitrobenzoyl-a-L-xylopyranoside has several scientific research applications :

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is utilized in studies involving glycosylation and carbohydrate-protein interactions.

    Medicine: Research involving this compound includes its potential use in drug development and as a biochemical probe.

    Industry: It is used in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 2,3-O-[(1S,2S)-1,2-Dimethoxy-1,2-dimethyl-1,2-ethanediyl]-4-nitrobenzoyl-a-L-xylopyranoside involves its interaction with specific molecular targets and pathways . The compound’s structure allows it to bind to certain enzymes and proteins, thereby modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Benzyl 2,3-O-[(1S,2S)-1,2-Dimethoxy-1,2-dimethyl-1,2-ethanediyl]-4-nitrobenzoyl-a-L-xylopyranoside can be compared with other similar compounds, such as :

  • Benzyl 2,3-O-[(1S,2S)-1,2-Dimethoxy-1,2-dimethyl-1,2-ethanediyl]-4-nitrobenzoyl-β-D-xylopyranoside
  • Benzyl 2,3-O-[(1S,2S)-1,2-Dimethoxy-1,2-dimethyl-1,2-ethanediyl]-4-nitrobenzoyl-α-D-xylopyranoside

These compounds share similar structural features but differ in the configuration of the xylopyranoside moiety. The unique configuration of Benzyl 2,3-O-[(1S,2S)-1,2-Dimethoxy-1,2-dimethyl-1,2-ethanediyl]-4-nitrobenzoyl-a-L-xylopyranoside contributes to its specific biochemical properties and applications.

Properties

Molecular Formula

C25H29NO10

Molecular Weight

503.5 g/mol

IUPAC Name

[(2S,3S,4aS,5S,8S,8aR)-5-benzyl-8-hydroxy-2,3-dimethoxy-2,3-dimethyl-4a,7,8,8a-tetrahydropyrano[3,4-b][1,4]dioxin-5-yl] 4-nitrobenzoate

InChI

InChI=1S/C25H29NO10/c1-23(31-3)24(2,32-4)35-21-20(34-23)19(27)15-33-25(21,14-16-8-6-5-7-9-16)36-22(28)17-10-12-18(13-11-17)26(29)30/h5-13,19-21,27H,14-15H2,1-4H3/t19-,20+,21-,23-,24-,25-/m0/s1

InChI Key

RPGIZFHHZAZZEE-QWFXAVINSA-N

Isomeric SMILES

C[C@]1([C@@](O[C@H]2[C@H](O1)[C@H](CO[C@@]2(CC3=CC=CC=C3)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-])O)(C)OC)OC

Canonical SMILES

CC1(C(OC2C(O1)C(COC2(CC3=CC=CC=C3)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-])O)(C)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.